molecular formula C17H28ClNO B1394694 3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1220032-33-6

3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride

Cat. No.: B1394694
CAS No.: 1220032-33-6
M. Wt: 297.9 g/mol
InChI Key: ITQPWFKWESQVRE-UHFFFAOYSA-N
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Description

Overview of 2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine Hydrochloride

2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride is a synthetic organic compound characterized by its complex molecular architecture, which combines a substituted phenoxy group with a piperidine ring system through an ethyl linker. The compound possesses the molecular formula C₁₇H₂₈ClNO and exhibits a molecular weight of 297.9 grams per mole, as documented in comprehensive chemical databases. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride, reflecting its precise structural composition and stereochemical arrangement. The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics compared to the free base form, making it more suitable for research applications and potential pharmaceutical development.

The structural complexity of this molecule arises from the presence of multiple functional groups that contribute to its chemical behavior and potential biological activity. The phenoxy moiety contains both methyl and isopropyl substituents, which influence the electronic properties and steric environment of the aromatic system. The piperidine ring, a six-membered saturated heterocycle containing nitrogen, serves as a common pharmacophore in medicinal chemistry and contributes significantly to the compound's three-dimensional structure. The ethyl linker connecting these two major structural components provides flexibility while maintaining sufficient rigidity to preserve the overall molecular conformation. The hydrochloride salt formation occurs at the basic nitrogen atom of the piperidine ring, resulting in a positively charged nitrogen center balanced by a chloride anion.

Property Value Source
Molecular Formula C₁₇H₂₈ClNO
Molecular Weight 297.9 g/mol
Chemical Abstracts Service Number 1220032-35-8
MDL Number MFCD13560616
International Union of Pure and Applied Chemistry Name 2-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride

Historical Context and Discovery

The development of 2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride can be traced to the broader historical context of piperidine chemistry and phenoxyethyl compound research that gained momentum in the early twenty-first century. The compound was first catalogued in chemical databases in 2011, marking its formal recognition within the scientific community and establishing its identity through comprehensive structural characterization. This timeline coincides with significant advances in synthetic organic chemistry that enabled the preparation of increasingly complex heterocyclic compounds with precise structural control. The creation date of October 30, 2011, as recorded in major chemical databases, represents a milestone in the systematic documentation of this particular molecular structure.

The historical development of piperidine derivatives as a class has been driven by their recognized importance in pharmaceutical research, where these compounds serve as crucial building blocks for drug development. The evolution of phenylpiperidine chemistry, particularly compounds containing phenoxy linkages, has been influenced by the success of earlier therapeutic agents that demonstrated the potential of such structural frameworks. The specific combination of isopropyl and methyl substituents on the phenoxy ring, coupled with the ethyl linker to the piperidine system, represents a deliberate synthetic approach to modulate molecular properties and potential biological activity.

The synthetic accessibility of this compound has been enhanced by advances in modern organic synthesis methodologies, particularly those involving the formation of ether linkages and the manipulation of piperidine ring systems. The preparation methods for related piperidine derivatives have evolved significantly, incorporating catalytic approaches and stereoselective transformations that enable the efficient construction of complex molecular architectures. These methodological advances have facilitated the exploration of structure-activity relationships within this class of compounds, contributing to a deeper understanding of how specific structural modifications influence molecular behavior and potential applications.

Relevance in Contemporary Chemical and Pharmaceutical Research

The significance of 2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride in contemporary research stems from its membership in the piperidine family, which represents one of the most important structural classes in modern pharmaceutical development. Piperidines are recognized as privileged scaffolds that appear frequently in biologically active compounds and serve as versatile synthetic intermediates for the construction of more complex molecular architectures. The specific structural features of this compound, including the phenoxyethyl substituent pattern and the hydrochloride salt formation, position it within current research trends focused on understanding the relationship between molecular structure and biological activity.

Contemporary pharmaceutical research has increasingly emphasized the importance of heterocyclic compounds, particularly those containing nitrogen-bearing ring systems like piperidine. The phenylpiperidine class, to which this compound belongs, has demonstrated significant therapeutic potential across multiple medical applications, including anesthesia and pain management. Recent advances in piperidine synthesis have focused on developing more efficient and selective methods for constructing these important molecular frameworks, with particular attention to stereochemical control and functional group tolerance. These developments have direct relevance to the synthesis and potential applications of 2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride.

The compound's structural complexity and the presence of multiple functional groups make it an attractive target for studying structure-activity relationships and for use as a synthetic intermediate in the preparation of more elaborate molecular structures. Current research trends in medicinal chemistry emphasize the importance of understanding how specific substituent patterns influence molecular properties such as solubility, stability, and biological activity. The isopropyl and methyl substituents on the phenoxy ring provide opportunities to investigate steric and electronic effects on molecular behavior, while the ethyl linker offers a model system for studying the optimal chain length for connecting pharmacophore elements.

Research Application Relevance Reference
Pharmaceutical Development Piperidine derivatives as drug design fragments
Synthetic Methodology Advanced piperidine synthesis techniques
Structure-Activity Studies Phenoxyethyl-piperidine framework investigation
Chemical Biology Heterocyclic compound biological activity

Scope and Objectives of the Review

This comprehensive review aims to provide a systematic examination of 2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride from multiple scientific perspectives, encompassing its chemical properties, synthetic accessibility, and potential applications in contemporary research. The primary objective is to consolidate available information about this compound while highlighting its significance within the broader context of piperidine chemistry and pharmaceutical development. The review seeks to establish a thorough understanding of the molecular characteristics that define this compound and contribute to its utility as a research tool and potential therapeutic lead structure.

The scope of this review encompasses detailed analysis of the compound's structural features, including comprehensive examination of its molecular formula, stereochemical properties, and physicochemical characteristics as documented in authoritative chemical databases. Special attention is given to the relationship between structural elements and their influence on molecular behavior, with particular emphasis on how the specific substituent pattern contributes to the compound's overall properties. The review also addresses the synthetic approaches available for preparing this compound and related structures, drawing on current methodological advances in piperidine chemistry.

Another key objective involves contextualizing this compound within the broader landscape of pharmaceutical research, examining how its structural features align with current trends in drug discovery and development. The review aims to identify potential applications and research opportunities that leverage the unique characteristics of this molecular framework. By providing comprehensive coverage of available data and identifying gaps in current knowledge, this review serves as a foundation for future research directions and applications involving 2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride.

Properties

IUPAC Name

3-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-13(2)17-7-6-16(11-14(17)3)19-10-8-15-5-4-9-18-12-15;/h6-7,11,13,15,18H,4-5,8-10,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQPWFKWESQVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC2CCCNC2)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220032-33-6
Record name Piperidine, 3-[2-[3-methyl-4-(1-methylethyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220032-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Protection and Functionalization of Piperidine Core

Method Overview:

The initial step involves protecting the amine functionality of piperidine derivatives to prevent undesired side reactions during subsequent steps. A common approach utilizes carbamate or amide protecting groups, such as tert-butoxycarbonyl (Boc) or benzamide, which can later be removed under acidic conditions.

Key Procedure:

  • Protection:
    Piperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in an inert solvent such as ethyl acetate or dichloromethane, in the presence of a base like triethylamine, at low temperatures (~0-5°C). The reaction proceeds with controlled addition to prevent over-protection or side reactions.

  • Example Data:

    • Reagents: Boc₂O (1.5 equivalents), triethylamine (2 equivalents)
    • Solvent: Acetone or ethyl acetate
    • Conditions: 0°C to room temperature, stirring for 5 hours
    • Yield: Typically >90%

Synthesis of the Phenoxyethyl Intermediate

Method Overview:

The phenoxyethyl moiety, specifically 4-isopropyl-3-methylphenoxy, is synthesized via aromatic substitution reactions, often involving phenol derivatives and alkyl halides.

Key Procedure:

  • Preparation of 4-Isopropyl-3-methylphenol:
    Starting from commercially available phenol derivatives, selective alkylation with isopropyl and methyl groups is achieved using Friedel-Crafts alkylation under Lewis acid catalysis (e.g., AlCl₃).

  • Ether Formation:
    The phenol derivative is reacted with 2-bromoethyl or 2-chloroethyl derivatives in the presence of potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO, under reflux conditions to form the phenoxyethyl linkage.

Research Findings:

  • The reaction is optimized at 80-100°C, with yields exceeding 75% for the ether linkage, as reported in patent EP3091007A1.

Coupling of Phenoxyethyl with Piperidine

Method Overview:

The protected piperidine derivative is coupled with the phenoxyethyl intermediate via nucleophilic substitution or reductive amination, depending on the functional groups present.

Key Procedure:

  • Nucleophilic Substitution:
    The phenoxyethyl chloride or bromide reacts with the free or deprotected amine on piperidine in the presence of a base like potassium carbonate in acetonitrile or DMF at reflux (~80°C). This yields the desired ether-linked compound.

  • Reductive Amination (Alternative):
    If an aldehyde or ketone intermediate is involved, reductive amination using sodium cyanoborohydride or NaBH₃CN can be employed to form the secondary amine linkage.

Research Data:

  • Patent EP3091007A1 describes such coupling reactions with yields often above 70%, optimized by controlling temperature and reaction time.

Deprotection and Salt Formation

Method Overview:

The final step involves removing protecting groups (e.g., Boc) and converting the free amine into its hydrochloride salt.

Key Procedure:

  • Deprotection:
    The Boc group is cleaved using gaseous or dissolved HCl in methanol or dioxane at room temperature or slightly elevated temperatures (~40°C). Reaction times typically range from 2 to 6 hours.

  • Salt Formation:
    The free amine is dissolved in anhydrous ethanol or methanol, and HCl gas or hydrochloric acid solution (e.g., 4 M HCl in dioxane) is bubbled or added dropwise to generate the hydrochloride salt.

  • Isolation:
    The precipitated salt is filtered, washed with cold solvent, and dried under vacuum, yielding the target compound as a crystalline solid.

Research Findings:

  • Patent US8697876B2 emphasizes the importance of controlling moisture and temperature during salt formation to obtain high purity and yield (>85%).

Summary of Preparation Data

Step Reagents & Conditions Yield Notes
Protection of piperidine Boc₂O, triethylamine, 0°C to RT >90% Protect amine to prevent side reactions
Ether formation Phenol derivative + alkyl halide, K₂CO₃, reflux 75-80% Selective ether linkage formation
Coupling Protected piperidine + phenoxyethyl halide, reflux 70-75% Nucleophilic substitution
Deprotection HCl in methanol, RT to 40°C 85-90% Remove Boc group
Salt formation HCl in dioxane or ethanol >85% Crystallization of hydrochloride salt

Research Findings and Optimization

  • Reaction Conditions:
    Maintaining inert atmospheres (nitrogen or argon) during sensitive steps prevents oxidation. Temperature control is critical to minimize side reactions and discoloration.

  • Catalysts and Reagents:
    Use of phase-transfer catalysts or microwave-assisted synthesis can improve yields and reduce reaction times.

  • Purity and Characterization: Final compounds are characterized by NMR, HPLC, and melting point analysis, with impurities kept below 0.1% as per patent standards.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to cellular receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Chloro vs. BF2.649’s 4-chlorophenylpropoxy group contributes to its high H3 receptor affinity , suggesting that halogenation can significantly enhance target binding.
  • Chain Length and Linker : Ethyl/methyl linkers (as in the target compound) vs. propoxy chains (BF2.649) influence conformational flexibility and receptor interactions. BF2.649’s longer chain may optimize binding to the H3 receptor’s hydrophobic pocket , while shorter linkers (e.g., ) might limit such interactions.

Molecular Weight and Solubility

  • The target compound’s estimated molecular weight (~300 g/mol) aligns with piperidine derivatives showing oral bioavailability (e.g., BF2.649: 84% in mice) . Larger compounds like 4-(diphenylmethoxy)piperidine hydrochloride (303.83 g/mol) may face solubility challenges despite their hydrochloride salt form .

Toxicity and Regulatory Considerations

  • Environmental impact data are sparse for most compounds, though some (e.g., ) lack complete ecotoxicity studies.

Antimicrobial Potential

  • While direct data are absent for the target compound, thiopyrimidinone-piperidine hybrids () demonstrate antibacterial activity against Staphylococcus aureus and Bacillus subtilis. Structural similarities suggest the target compound could share such properties if tested .

Biological Activity

3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a phenoxyethyl group, which enhances its lipophilicity and potential central nervous system activity. The isopropyl and methyl groups on the phenyl ring contribute to its steric and electronic properties, influencing its interaction with biological targets.

Research indicates that compounds similar to this compound often interact with neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways. The following are key mechanisms identified in studies:

  • Dopamine Modulation : Analogous compounds have shown the ability to modulate dopamine levels in the brain, which is crucial for conditions like Parkinson's disease. For instance, piperidine derivatives have been reported to increase dopamine concentration in specific brain regions following oral administration .
  • Histamine Receptor Interaction : Some derivatives exhibit affinity for histamine H3 receptors, potentially influencing neurotransmitter release and cognitive functions .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Effect Reference
Dopaminergic ActivityIncreases dopamine levels in the striatum
Histamine H3 Receptor AntagonismModulates neurotransmitter release
Monoamine Oxidase InhibitionPotentially inhibits MAO B activity

Case Studies

Several studies have explored the pharmacological effects of piperidine derivatives similar to this compound:

  • Dopamine Regulation in Animal Models : A study demonstrated that administration of a related piperidine compound led to a transient increase in dopamine levels in the caudate nucleus and hypothalamus, suggesting potential applications in treating dopamine-related disorders .
  • Cognitive Effects : Research on H3 receptor antagonists has indicated improvements in cognitive function and memory retention in rodent models, highlighting the therapeutic potential of targeting this pathway with piperidine derivatives .
  • Antioxidant Properties : Some phenolic compounds exhibit antioxidant activity, which may be relevant for neuroprotection against oxidative stress associated with neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride, and how can purity be maximized?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized via alkylation of the piperidine core with a phenoxyethyl halide intermediate under basic conditions (e.g., NaOH in dichloromethane) . Purification may require column chromatography or recrystallization using solvents like ethanol or acetonitrile. Yield optimization strategies include controlling reaction temperature (e.g., 0–25°C), stoichiometric ratios, and catalyst selection (e.g., phase-transfer catalysts) .
  • Data Considerations : Monitor reaction progress via TLC or HPLC. Purity >95% is achievable with iterative recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons from the phenoxy group at δ 6.5–7.5 ppm) .
  • HPLC/MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) and ESI-MS for molecular ion verification .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content) .
    • Challenges : Overlapping signals in NMR due to stereochemistry; use 2D NMR (COSY, HSQC) for resolution .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

  • Methodology : Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC for byproducts (e.g., hydrolyzed piperidine or oxidized phenoxy groups) .
  • Key Factors : Light sensitivity (store in amber vials), hygroscopicity (desiccants at 2–8°C), and pH-dependent hydrolysis (avoid aqueous buffers below pH 5) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s reactivity or binding affinity?

  • Methodology :

  • DFT Calculations : Optimize transition states for reactions (e.g., SN2 mechanisms) using Gaussian or ORCA software .
  • Molecular Docking : Simulate interactions with biological targets (e.g., opioid receptors) using AutoDock Vina or Schrödinger .
    • Validation : Compare computational results with experimental kinetic data (e.g., rate constants from LC-MS/MS) .

Q. What strategies resolve contradictions in reported toxicity or pharmacological data?

  • Case Study : If acute toxicity (LD50) varies across studies, conduct in vitro assays (e.g., hepatocyte viability) and cross-validate with in vivo models (rodent LD50). Consider batch-specific impurities (e.g., residual solvents) as confounding factors .
  • Statistical Tools : Meta-analysis using R or Python to aggregate data and identify outliers .

Q. How to design in vivo studies to evaluate target engagement and off-target effects?

  • Protocol Design :

  • Dosing : Pharmacokinetic profiling (IV/PO administration) to determine bioavailability and half-life .
  • Biomarkers : Measure metabolites (e.g., glucuronidated derivatives) via LC-MS in plasma .
    • Off-Target Screening : Use high-content screening (HCS) panels for GPCRs, ion channels, and kinases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride
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3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.